molecular formula C10H18N2O5 B13689646 Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate

Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate

Katalognummer: B13689646
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: FGORADLDUCSQFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate is a heterocyclic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an oxadiazepane ring fused with diethyl ester groups. The presence of the oxadiazepane ring imparts specific chemical properties that make it valuable for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate typically involves the reaction of diethyl phthalate with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the oxadiazepane ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure maximum efficiency and yield. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or esters.

Wissenschaftliche Forschungsanwendungen

Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate involves its interaction with specific molecular targets. The oxadiazepane ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl azodicarboxylate: Known for its use in the Mitsunobu reaction.

    Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate: Similar structure but with tert-butyl groups instead of ethyl groups.

Uniqueness

Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate is unique due to its specific ester groups and the presence of the oxadiazepane ring This combination imparts distinct chemical properties that differentiate it from other similar compounds

Eigenschaften

Molekularformel

C10H18N2O5

Molekulargewicht

246.26 g/mol

IUPAC-Name

diethyl 1,4,5-oxadiazepane-4,5-dicarboxylate

InChI

InChI=1S/C10H18N2O5/c1-3-16-9(13)11-5-7-15-8-6-12(11)10(14)17-4-2/h3-8H2,1-2H3

InChI-Schlüssel

FGORADLDUCSQFF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCOCCN1C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.